Voriconazole was developed by Pfizer and is marketed under the brand name Vfend. It is classified under the following categories:
Voriconazole synthesis involves several steps, primarily focusing on achieving high stereoselectivity due to the presence of two asymmetric carbon atoms, resulting in four possible stereoisomers. Two notable methods for synthesizing Voriconazole include:
Voriconazole has a complex molecular structure characterized by its triazole ring and fluorinated phenyl groups. Its molecular formula is , with a molecular weight of approximately 349.31 g/mol.
Key structural features include:
Voriconazole undergoes various chemical reactions during its synthesis and metabolism:
Voriconazole exerts its antifungal effects primarily through the inhibition of lanosterol demethylase, an enzyme involved in ergosterol biosynthesis. By blocking this enzyme, Voriconazole disrupts the formation of ergosterol, leading to compromised cell membrane integrity and ultimately fungal cell death.
Key points about its mechanism include:
Relevant data indicate that Voriconazole's stability can be influenced by light exposure and pH levels, necessitating careful handling during formulation .
Voriconazole is widely used in clinical settings for:
Its broad-spectrum activity against various fungi makes it a critical agent in antifungal therapy, particularly for patients with weakened immune systems or those undergoing aggressive treatments such as chemotherapy .
Voriconazole emerged from systematic efforts to enhance the antifungal spectrum and pharmacokinetic properties of existing triazole compounds. Patented in 1990 by Pfizer, its development addressed critical limitations of earlier azoles, particularly against life-threatening mold infections [1] [6]. The compound received U.S. Food and Drug Administration (FDA) approval in May 2002 based on landmark clinical trials demonstrating superiority over amphotericin B in invasive aspergillosis treatment [2] [6]. This approval included indications for refractory infections caused by Scedosporium apiospermum and Fusarium species, positioning voriconazole as the first-line therapy for invasive aspergillosis [1] [5]. By 2011, generic formulations entered the U.S. market following patent expiration, significantly increasing accessibility. In Europe, pediatric exclusivity extended until 2016, reflecting ongoing clinical refinements [1].
Table 1: Key Regulatory Milestones for Voriconazole
Year | Milestone | Region/Authority |
---|---|---|
1990 | Compound patented | Global (Pfizer) |
2002 | Initial FDA approval for invasive aspergillosis | USA |
2003 | EMA approval | European Union |
2011 | First generic tablets introduced | USA |
2012 | Generic intravenous formulation available | USA |
2016 | Pediatric exclusivity expiration | European Union |
Voriconazole is a second-generation synthetic triazole, structurally derived from fluconazole through substitution of a triazole moiety with a fluoropyrimidine group [2] [4]. This modification confers enhanced activity against filamentous fungi while retaining potent anti-yeast properties. Unlike first-generation triazoles (e.g., fluconazole), voriconazole exhibits broad-spectrum fungicidal activity against Aspergillus species and fungistatic activity against most Candida species [4] [6]. Its mechanism involves selective inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, disrupting ergosterol biosynthesis and compromising membrane integrity [2] [8]. Voriconazole demonstrates 30-fold greater potency against Aspergillus fumigatus compared to itraconazole and maintains activity against many fluconazole-resistant Candida strains, though with reduced efficacy [2] [6].
Table 2: Generational Classification of Systemic Triazole Antifungals
Generation | Prototype Agents | Spectrum Limitations | Voriconazole Advantages |
---|---|---|---|
First | Fluconazole, Itraconazole | Limited mold coverage; Variable absorption | Broad aspergillosis coverage; CNS penetration |
Second | Voriconazole | ----- | Activity against Scedosporium/Fusarium |
Third | Posaconazole, Isavuconazole | ----- | Extended half-life; Mucorales activity |
Voriconazole’s clinical significance stems from its unique combination of broad-spectrum activity, bioavailability, and tissue penetration. It achieves cerebrospinal fluid concentrations exceeding 40% of plasma levels, making it indispensable for central nervous system (CNS) fungal infections [2] [7]. In a pivotal trial comparing voriconazole to amphotericin B for invasive aspergillosis, survival rates at 12 weeks were 70.8% versus 57.9%, establishing a new therapeutic standard [1] [6]. Its oral bioavailability (96%) enables seamless transition from intravenous therapy, facilitating outpatient management [1] [8].
Spectrum of Activity: Voriconazole demonstrates clinically relevant activity against:
Addressing Breakthrough Infections: Despite its broad spectrum, voriconazole therapy carries risks of breakthrough invasive fungal diseases (bIFDs), particularly in profoundly immunocompromised hosts. A retrospective analysis of 368 patients receiving voriconazole for invasive aspergillosis revealed a 2.25% prevalence of bIFDs, primarily involving mucormycosis (36.3% of cases) and candidiasis (27.3%) [3]. Mortality in these cases reached 44.4%, underscoring the need for vigilant monitoring and prompt intervention strategies, which may include surgical resection or switching to liposomal amphotericin B [3].
Therapeutic Drug Monitoring (TDM): Voriconazole exhibits nonlinear pharmacokinetics and significant interpatient variability (up to 10-fold differences in exposure) due to polymorphisms in CYP2C19 metabolism [4] [8]. Approximately 20% of Asians are poor metabolizers, achieving 4-fold higher area-under-the-curve (AUC) values than extensive metabolizers [2] [8]. TDM optimizes efficacy and minimizes toxicity, with a target trough range of 1–5.5 mg/L [8]. Real-world data indicate only 54% of initial trough levels fall within this range, necessitating dose adjustments in >30% of patients [8].
Table 3: Therapeutic Drug Monitoring Parameters for Voriconazole
Parameter | Value/Range | Clinical Implications |
---|---|---|
Target trough concentration | 1.0–5.5 mg/L | <1 mg/L: Risk of treatment failure; >5.5 mg/L: Toxicity risk |
Time to steady state | 5–7 days | Trough levels should be measured after 5 days of therapy |
CYP2C19 polymorphism impact | 4-fold AUC variation | Mandatory TDM in Asian populations (20% poor metabolizers) |
Concomitant drug effects | Reduced by rifampin; Increased by omeprazole | Requires dose adjustment and TDM |
CNS Aspergillosis Outcomes: A case series of nine patients with CNS aspergillosis (six with sinocerebral involvement) demonstrated 89% survival with voriconazole-based therapy (median 14-month follow-up). Radiological resolution exceeded 50% in most survivors, highlighting its penetration into brain abscess cavities [7].
Comparative Utilization Patterns: Following market approval, voriconazole adoption surged rapidly. Hospital utilization data (2001–2003) revealed a 3.4-fold annual increase, surpassing caspofungin’s 2.9-fold rise. By 2003, it accounted for 17.4% of systemic antifungal use in studied centers, reflecting clinical confidence in its efficacy [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1